Combretastatin
Description
Properties
Key on ui mechanism of action |
CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. |
|---|---|
CAS No. |
82855-09-2 |
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |
InChI Key |
LGZKGOGODCLQHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |
Synonyms |
3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction for Stilbene Core Formation
The Wittig reaction remains a cornerstone for constructing CA-4’s stilbene backbone. In a patented method, nitromethoxybenzaldehyde undergoes a Wittig reaction with trimethoxybenzylphosphonium bromide in toluene, catalyzed by sodium methoxide (MeONa) at 20–70°C. This step produces a mixture of (Z)- and (E)-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]nitrobenzene isomers in a 3:2 ratio, as confirmed by -NMR analysis. The reaction’s selectivity is influenced by the base strength, with stronger bases favoring the (Z)-isomer.
Key conditions :
Reduction and Isomer Purification
The nitro intermediates are reduced to amines using hydrogen gas over palladium-on-carbon (Pd/C) in methanol, yielding (Z)- and (E)-aminostilbenes. Separation is achieved via selective crystallization in acetonitrile, exploiting solubility differences. A solvent-to-salt ratio of 10:1 (w/w) enriches the (Z)-isomer to 95% purity. Subsequent salification with hydrochloric acid generates the hydrochloride salt, which is coupled with a protected L-serine derivative to install the methoxy group at the 3′-position.
Derivatization Strategies: Amino Acid Conjugates
Acetic Acid Linker Attachment
CA-4’s phenolic hydroxyl group is functionalized via alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (KCO) as a base. This yields ethyl (Z)-2-(2-methoxy-5-(3,4,5-trimethoxystyryl)phenoxy)acetate (1 ) in 94% yield. Saponification with sodium hydroxide (NaOH) in ethanol/water (5:1 v/v) produces the carboxylic acid (2 ), which is coupled to methyl amino esters (e.g., L-alanine, D-valine) using ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP).
Representative data :
| Step | Reagents | Yield |
|---|---|---|
| Alkylation | KCO, DMF | 94% |
| Saponification | NaOH, EtOH/HO | 91% |
| Amide Coupling | EDCI·HCl, DMAP | 82–88% |
Biological Implications of Amino Acid Modifications
Conjugates such as 4 (L-alanine-CA-4) and 6 (D-valine-CA-4) exhibit retained tubulin polymerization inhibition (IC = 1.2–1.8 µM) compared to CA-4 (IC = 1.0 µM). However, their antiproliferative activity against HT-29 colon cancer cells decreases (IC = 12–18 µM vs. CA-4’s 2.5 µM), suggesting steric hindrance from the amino acid moiety.
Process Intensification and Solvent Optimization
Solvent Systems for Crystallization
The patent EP2562154A1 highlights the critical role of solvent ratios in isomer separation. Enriching the (Z)-isomer requires a benzyl alcohol-to-salt ratio of 2:3 (w/w) in acetonitrile, achieving >90% recovery. Elevated temperatures (50–70°C) improve crystal nucleation, reducing processing time by 40%.
Catalytic Advances in Amide Bond Formation
Replacing traditional carbodiimides with propylphosphonic anhydride (T3P®) accelerates coupling between CA-4 intermediates and protected serine derivatives. T3P® reduces reaction times from 24 h to 6 h while maintaining yields at 85–89%.
Synthesis of this compound Analogues
Vinyl Sulfones via Suzuki–Miyaura Coupling
Novel 1,1-diaryl vinyl-sulfone analogues are synthesized using palladium-catalyzed Suzuki–Miyaura cross-coupling. For example, 4-methoxyphenylboronic acid reacts with 3,4,5-trimethoxystyryl sulfonyl chloride in tetrahydrofuran (THF) at 80°C, yielding analogues with IC values of 8.39–23.94 µM against A549 lung cancer cells.
Comparative cytotoxicity :
| Compound | A549 IC (µM) | HEK-293 IC (µM) |
|---|---|---|
| CA-4 | 2.5 | >50 |
| 4G | 9.85 | >50 |
| 4R | 11.70 | >50 |
Chemical Reactions Analysis
CA4P undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CA4P can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cancer Treatment
Combretastatin A-4 phosphate (CA4P) has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has demonstrated selective toxicity against various cancer cell lines, including breast, lung, and cervical cancers. The compound's ability to induce vascular shutdown has been particularly noted in studies involving human breast cancer models, where it achieved a 93% reduction in functional vascular volume shortly after administration .
Combination Therapies
Recent research has explored the potential of combining this compound with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have indicated that combining this compound with gemcitabine or paclitaxel can improve cytotoxic effects against resistant cancer cell lines . This synergistic approach aims to maximize anti-tumor activity while minimizing systemic toxicity.
Novel Derivatives and Formulations
Recent studies have focused on synthesizing novel this compound analogues with improved potency and selectivity. For example, new derivatives have been developed that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional this compound A-4 . Additionally, nanoformulations incorporating this compound have shown promise in improving solubility and targeting capabilities, potentially leading to better clinical outcomes .
Case Studies
Mechanism of Action
CA4P binds to tubulin with higher efficacy than colchicine, initially investigated as an anti-mitotic agent . It induces vascular shutdown and necrosis in tumors by rapidly diminishing the tyrosine phosphorylation of VE-cadherin and beta-catenin, blocking the endothelial signaling pathway necessary for maintaining a functional endothelial cell structure and survival . This leads to the detachment of apoptotic endothelial cells from their substrate, resulting in the shutdown of blood flow, rapid tumor vascular collapse, and tumor necrosis .
Comparison with Similar Compounds
Structural Analogues Within the Combretastatin Family
This compound A-1 (CA-1) vs. A-4 (CA-4)
- Structure : Both feature a trimethoxy-substituted A-ring. CA-1 has a 3-hydroxy-4-methoxy B-ring, while CA-4 has a 3-methoxy-4-hydroxy B-ring .
- Activity : CA-1 phosphate (CA1P) induces 94% tumor necrosis within 24 hours at 50 mg/kg in murine colon tumors, outperforming CA-4 phosphate (CA4P), which requires 150 mg/kg for similar effects .
- Mechanism : Both target tubulin, but CA-1 shows enhanced vascular disruption in preclinical models .
This compound B-2 (CB-2)
- Activity : Found in C. psidioides, CB-2-containing extracts show antimycobacterial properties, but its isolated biological activity remains understudied .
Key Data Table: this compound Variants
Resveratrol
- Structure : A stilbene with a trans-configured double bond, contrasting this compound’s cis-configuration .
- Activity : Lacks potent tubulin-binding activity but shows antioxidant and anti-inflammatory effects .
Colchicine
- Structure : A tropolone-containing alkaloid.
- Activity : Binds tubulin but lacks this compound’s vascular-targeting specificity, causing systemic toxicity .
Phenstatin
- Structure : Replaces this compound’s ethene bridge with a ketone group .
- Activity: Retains tubulin inhibition (GI50: nanomolar range in cancer cell lines) but with improved metabolic stability .
CA-4 Phosphate (CA4P/Fosbretabulin)
- Design : Water-soluble prodrug of CA-4 .
- Activity : Reduces tumor vascular volume by 93% within 6 hours at 10% of the maximum tolerated dose .
Ombrabulin
- Design : CA-4 analog with enhanced pharmacokinetics.
- Outcome : Failed Phase III due to insufficient efficacy in soft-tissue sarcoma .
Novel Analogs
- Selenium Heterocycles: 3,4-Diaryl-1,2,5-selenadiazol analogs of CA-4 show nanomolar antiproliferative activity .
- Sulfone Derivatives : 1,1-Diaryl vinyl sulfones mimic CA-4’s tubulin inhibition (IC50: 0.13–0.84 µM) .
- Phenothiazine Hybrids: Hybrids with phenstatin rings exhibit dual tubulin inhibition and cytotoxicity (e.g., compound 21b, GI50 < 10 nM) .
Comparative Efficacy and Challenges
- Potency: CA-4 remains the most potent natural variant, but synthetic derivatives (e.g., phenothiazine hybrids) surpass it in vitro .
- Clinical Translation : CA4P is the only this compound derivative in late-stage trials, highlighting challenges in balancing solubility, stability, and toxicity .
Biological Activity
Combretastatin is a naturally occurring compound derived from the Combretum species, particularly Combretum caffrum. It has garnered significant attention in cancer research due to its potent biological activities, particularly as a tubulin polymerization inhibitor. This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound compounds, especially this compound A-1 (CA-1) and A-4 (CA-4), are structurally related to colchicine and exhibit significant antimitotic and antiproliferative activities. These compounds disrupt microtubule dynamics, which is crucial for cell division and cancer progression. The stereochemistry of these compounds plays a vital role in their biological efficacy, with specific configurations enhancing their interaction with tubulin .
This compound primarily acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption halts the cell cycle and induces apoptosis in cancer cells. The following mechanisms have been identified:
- Tubulin Inhibition : this compound binds to the β-tubulin subunit, preventing microtubule assembly and function .
- Anti-Angiogenic Properties : Combretastatins have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis. This is achieved by disrupting endothelial cell function and reducing blood vessel formation .
- Anti-Inflammatory Effects : Studies indicate that combretastatins can modulate inflammatory pathways, which are often upregulated in cancerous tissues .
Structure-Activity Relationship (SAR)
The biological activity of combretastatins is closely linked to their chemical structure. Variations in substituents on the phenyl rings significantly affect their potency. For instance:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound A-1 | 9.85 | Effective against MDA-MB-231 cell line |
| This compound A-4 | 23.94 | Higher potency compared to A-1 |
| Doxorubicin | 7.2 | Reference for comparison |
This table summarizes the potency of selected this compound derivatives against specific cancer cell lines .
Case Studies
- In Vitro Studies : Research has shown that CA-4 exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate that CA-4 is a potent inhibitor of these cell lines, suggesting its potential as a therapeutic agent .
- In Vivo Studies : In animal models, this compound A-4 phosphate (CA-4P) has demonstrated enhanced antitumor activity when combined with other agents like Endostar in osteosarcoma models. This combination therapy showed synergistic effects, leading to improved outcomes compared to monotherapy .
- Clinical Trials : Various analogs of this compound are currently under investigation in clinical settings for their efficacy in treating solid tumors. Early-phase trials have indicated promising results, particularly in cases resistant to conventional therapies .
Q & A
Q. Table 1: Key Parameters for In Vitro Tubulin Polymerization Assays
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies resolve contradictions in this compound derivatives’ potency?
- Methodological Answer : Systematically modify substituents (e.g., trimethoxy vs. hydroxy groups on the aryl rings) and correlate with IC₅₀ values using 3D-QSAR models (e.g., CoMFA). Validate predictions with in vitro cytotoxicity assays (e.g., MTT) and molecular docking (e.g., AutoDock Vina) .
Q. What statistical approaches address variability in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?
- Methodological Answer : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Include covariates like body weight and liver enzyme activity. Use Akaike Information Criterion (AIC) for model selection .
Q. How should meta-analyses reconcile discrepancies in this compound’s clinical trial outcomes?
- Methodological Answer : Stratify studies by tumor type (e.g., anaplastic thyroid vs. ovarian cancer) and dosing schedules. Perform sensitivity analyses to exclude outliers (e.g., trials with <50 participants). Use random-effects models to account for heterogeneity .
Q. Table 2: Common Pitfalls in this compound SAR Studies
| Issue | Solution | Example |
|---|---|---|
| Poor solubility | Introduce polar groups | -OH substitution at C-4′ |
| Metabolic instability | Fluorination of labile sites | 3-Fluoro analog (t₁/₂ = 2.1 h) |
| Off-target toxicity | Isoxazole ring substitution | A-4 derivative (IC₅₀ = 8 nM) |
Data Contradiction & Analysis
Q. How can researchers resolve conflicting reports on this compound’s IC₅₀ values across cell lines?
- Methodological Answer : Normalize data to cell doubling time and account for assay conditions (e.g., serum concentration). Use standardized controls (e.g., paclitaxel) and publish raw data with error margins. Perform Bland-Altman analysis to assess inter-lab variability .
Q. What methodologies validate this compound’s mechanism of action when transcriptomic data conflicts with phenotypic observations?
- Methodological Answer : Integrate RNA-seq data with functional assays (e.g., siRNA knockdown of tubulin isoforms). Use pathway enrichment tools (e.g., GSEA) to identify off-target pathways (e.g., HIF-1α) .
Methodological Frameworks
Q. Which statistical models are suitable for dose-response meta-analysis of this compound’s vascular disruption effects?
Q. How can researchers apply the FINER criteria to optimize this compound-related hypotheses?
- Methodological Answer :
- Feasible : Ensure access to validated tubulin assays.
- Interesting : Explore understudied analogs (e.g., this compound A-1).
- Novel : Investigate dual-targeting derivatives (e.g., tubulin/VEGFR inhibitors).
- Ethical : Use in silico models to reduce animal testing.
- Relevant : Align with NIH priorities on vascular-targeting agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
